1,3-dimethyl-7-((p-tolyloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
Propriétés
IUPAC Name |
2,4-dimethyl-7-[(4-methylphenoxy)methyl]-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-10-4-6-11(7-5-10)24-9-12-8-21-13-14(18-16(21)25-12)19(2)17(23)20(3)15(13)22/h4-7,12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXLEDJPUPMQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CN3C4=C(N=C3O2)N(C(=O)N(C4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1,3-Dimethyl-7-((p-tolyloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with potential biological activities. This article explores its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structure comprising a purine derivative with a dihydrooxazole moiety. Its chemical formula is with a molecular weight of 252.23 g/mol. The presence of the p-tolyloxy group contributes to its solubility and reactivity in biological systems .
1. Toxicity Profile
According to data from PubChem, the compound exhibits acute toxicity when ingested, classified as H301 (toxic if swallowed) and H315 (causes skin irritation) . This toxicity profile necessitates careful handling in laboratory settings.
2. Pharmacological Effects
Research indicates that compounds similar to 1,3-dimethyl-7-((p-tolyloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione may possess various pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that purine derivatives can inhibit tumor cell proliferation. Specific mechanisms include the inhibition of nucleic acid synthesis and interference with cell cycle progression.
- Antiviral Properties : Some oxazolo[2,3-f]purine derivatives have shown promise in antiviral assays. They may act by inhibiting viral replication or by modulating host immune responses.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been known to inhibit enzymes critical for DNA and RNA synthesis.
- Interaction with Cellular Receptors : The p-tolyloxy group may facilitate binding to specific cellular receptors involved in signal transduction pathways.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry evaluated a series of oxazolo[2,3-f]purines for their cytotoxic effects on cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations.
- Antiviral Activity Research : Another study focused on the antiviral potential of similar compounds against influenza viruses. Results showed a dose-dependent inhibition of viral replication in vitro.
Data Table: Biological Activities
Comparaison Avec Des Composés Similaires
Research Findings and Hypotheses
- Synthetic Accessibility: The glycosylation strategy used for quinazoline-diones (e.g., ribofuranosyl attachment) could inspire analogous modifications to the target compound, such as adding sugar moieties to enhance solubility.
- Pharmacological Potential: While direct binding data is unavailable, the target compound’s structural resemblance to adenosine receptor ligands suggests testable hypotheses: The 1,3-dimethyl groups may sterically hinder binding to A1 receptors, which prefer bulkier antagonists. The p-tolyloxymethyl group could act as a hydrophobic anchor in receptor pockets, akin to the benzoyl groups in quinazoline derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
